Matairesinol 4'-O-b-gentiobioside
CAS No.: 106647-14-7
Cat. No.: VC0191796
Molecular Formula:
Molecular Weight: 682.672
* For research use only. Not for human or veterinary use.

CAS No. | 106647-14-7 |
---|---|
Molecular Weight | 682.672 |
IUPAC Name | 4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]methyl]oxolan-2-one |
Standard InChI | InChI=1S/C32H42O16/c1-42-20-9-14(3-5-18(20)34)7-16-12-44-30(41)17(16)8-15-4-6-19(21(10-15)43-2)46-32-29(40)27(38)25(36)23(48-32)13-45-31-28(39)26(37)24(35)22(11-33)47-31/h3-6,9-10,16-17,22-29,31-40H,7-8,11-13H2,1-2H3 |
SMILES | COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC)O |
Chemical Identity and Structure
Matairesinol 4'-O-β-gentiobioside (CAS No. 106647-14-7) is a lignan glycoside characterized by a dibenzylbutyrolactone structure with a gentiobioside moiety attached at the 4' position. The compound has a molecular formula of C32H42O16 and a molecular weight of 682.67 g/mol .
The IUPAC name of this compound is 4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]methyl]oxolan-2-one . Its canonical SMILES notation is COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC)O . The compound is also known by several synonyms, including (3R-trans)-3-[[4-[(6-O-beta-D-Glucopyranosyl-beta-D-glucopyranosyl)oxy]-3-methoxyphenyl]methyl]dihydro-4-[(4-hydroxy-3-methoxyphenyl)methyl]-2(3H)-furanone .
Structural Characteristics
The structure of Matairesinol 4'-O-β-gentiobioside consists of:
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A dibenzylbutyrolactone core (characteristic of lignans)
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Two methoxy groups at positions 3 and 3'
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A hydroxyl group at position 4
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A gentiobioside moiety (β-D-glucopyranosyl-(1→6)-β-D-glucopyranose) attached at position 4'
The compound belongs to the class of lignan glycosides and has a specific structural relation to several other lignans as shown in the following comparative table:
Compound Number | Compound Name | Glycosylation Pattern |
---|---|---|
4 | Matairesinol 4'-O-β-gentiobioside | Glc 6-1Glc at R2 position |
6 | Matairesinoside | Glc at R2 position |
11 | Matairesinol | No glycosylation |
19 | Matairesinol 4,4'-di-O-β-d-glucoside | Glc at both R2 and R4 positions |
Note: Glc = Glucopyranosyl, Glc 6-1Glc = Gentiobioside
Natural Sources and Isolation
Matairesinol 4'-O-β-gentiobioside is primarily isolated from plant sources, with documented presence in:
The compound belongs to the broader family of lignans, which are widely distributed in plants and are notable for their diverse biological activities. Isolation typically involves extraction from plant material followed by various chromatographic techniques to purify the compound .
Physical and Chemical Properties
The physical and chemical properties of Matairesinol 4'-O-β-gentiobioside provide important information for its identification, handling, and research applications. These properties are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C32H42O16 |
Molecular Weight | 682.67 g/mol |
Exact Mass | 682.24728525 g/mol |
Topological Polar Surface Area (TPSA) | 244.00 Ų |
XlogP | -0.70 |
Atomic LogP (AlogP) | -2.01 |
H-Bond Acceptor | 16 |
H-Bond Donor | 8 |
Rotatable Bonds | 12 |
InChI Key | SSZQYOJANKKXOX-UHFFFAOYSA-N |
Monoisotopic Mass | 682.247285264 dalton |
Source: PlantaeDB physical and chemical properties data
Desired Concentration | Amount of Solvent Required for |
---|---|
1 mg | |
1 mM | 1.4648 mL |
5 mM | 0.2930 mL |
10 mM | 0.1465 mL |
Source: Stock solution preparation data
For optimal stability, the compound should be stored at 2-8°C in sealed containers away from moisture . When preparing stock solutions, it is recommended to store them in separate packages to avoid product degradation from repeated freezing and thawing. Stock solutions stored at -80°C can be used within 6 months, while those stored at -20°C should be used within 1 month .
Biological Activities and Research Findings
While direct research on Matairesinol 4'-O-β-gentiobioside is somewhat limited, the compound has been evaluated in several studies examining the biological activities of lignans.
JAK/STAT Pathway Inhibition
One notable study investigated the effects of various lignans, including Matairesinol 4'-O-β-gentiobioside, on the JAK/STAT signaling pathway, which plays a crucial role in immune responses and inflammation. The results showed that Matairesinol 4'-O-β-gentiobioside exhibited inhibitory activities against both IFN-γ/STAT1 and IL-6/STAT3 signaling pathways .
The following table summarizes the inhibitory effects of Matairesinol 4'-O-β-gentiobioside compared to other lignans:
Compound | Concentration (μg/mL) | IFN-γ/STAT1 Inhibition | IL-6/STAT3 Inhibition |
---|---|---|---|
Matairesinol 4'-O-β-gentiobioside | 5 | -12.0% | -12.9% |
Matairesinol | 5 | 7.2% | 89.8% |
Matairesinoside | 5 | -9.4% | 13.5% |
Traxillaside | 5 | -5.1% | -19.8% |
Source: Inhibitory activities data on JAK/STAT pathway
These results suggest that Matairesinol 4'-O-β-gentiobioside has moderate inhibitory effects on both the IFN-γ/STAT1 and IL-6/STAT3 signaling pathways, which could indicate potential anti-inflammatory properties.
ADMET Properties
Predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of Matairesinol 4'-O-β-gentiobioside provide insights into its potential pharmacokinetic behavior:
Target | Value | Probability (%) |
---|---|---|
Human Intestinal Absorption | - | 69.11% |
Caco-2 | - | 88.76% |
Blood Brain Barrier | - | 57.50% |
Human oral bioavailability | - | 80.00% |
Source: admetSAR 2 prediction data
These predictions suggest that Matairesinol 4'-O-β-gentiobioside has moderate intestinal absorption potential and reasonable oral bioavailability, though its ability to cross the blood-brain barrier is limited.
General Lignan Bioactivities
As a member of the lignan family, Matairesinol 4'-O-β-gentiobioside may share some of the general bioactivities associated with lignans, including:
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Antioxidant properties
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Anti-inflammatory effects
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Potential anticancer activities
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Phytoestrogenic effects
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Hepatoprotective properties
Research Applications and Future Perspectives
Given the structural characteristics and preliminary bioactivity data of Matairesinol 4'-O-β-gentiobioside, several potential research applications can be envisioned:
Immunomodulatory Research
The compound's demonstrated inhibitory effects on the JAK/STAT signaling pathway suggest potential applications in immunomodulatory research. Further studies could explore its mechanisms of action and potential therapeutic applications in inflammatory disorders .
Natural Product Chemistry
As a complex lignan glycoside, Matairesinol 4'-O-β-gentiobioside represents an interesting subject for natural product chemistry research. Studies on its biosynthesis, structural variations, and structure-activity relationships could contribute to our understanding of plant secondary metabolites .
Pharmacological Investigations
Additional pharmacological investigations could focus on:
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Detailed mechanisms of action
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Interactions with specific biological targets
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Structure-activity relationships with related lignans
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Potential synergistic effects with other bioactive compounds
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